molecular formula C19H16ClN3O4 B4023428 N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide

N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide

Cat. No. B4023428
M. Wt: 385.8 g/mol
InChI Key: UPRSBUPKWPNFPJ-UHFFFAOYSA-N
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Description

The synthesis and analysis of benzamide derivatives, including those with nitro, chloro, and methyl groups, have been subjects of interest due to their varied biological activities and potential applications in medicinal chemistry. These compounds often exhibit significant antitumor, antimicrobial, and enzyme inhibition activities, making them valuable for drug development.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, nitration, and functional group transformations. For instance, He et al. (2014) described the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by NMR, MS, IR, and X-ray diffraction methods, indicating a common approach for synthesizing complex benzamides (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR, and IR spectroscopy. The crystal structure provides insights into the compound's conformation, intermolecular interactions, and potential for biological activity. For example, Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting the importance of molecular structure in understanding the compound's reactivity and function (Palmer, van Zijl, Denny, & Wilson, 1995).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nitroreduction, hydrolysis, and reactions under hypoxic conditions, affecting their biological activity. The study by Kapetanovic et al. (2012) on 2-Chloro-5-nitro-N-phenylbenzamide demonstrated its mutagenicity and pharmacokinetic profile, offering insights into its chemical behavior (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's stability, formulation potential, and interaction with biological targets. Studies on similar compounds, like the one by Morie et al. (1995), which evaluated gastroprokinetic activity of benzamide derivatives, help in understanding these aspects (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, enzyme inhibition, and cytotoxicity, are directly influenced by the structural features of benzamide derivatives. The synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides discussed by Bailleux et al. (1995) provide a model for understanding how modifications in the benzamide core can affect biological activity and chemical properties (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(furan-2-ylmethylamino)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-12-4-5-13(9-17(12)20)22-19(24)16-10-14(23(25)26)6-7-18(16)21-11-15-3-2-8-27-15/h2-10,21H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRSBUPKWPNFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(furan-2-ylmethylamino)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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